molecular formula C21H20O5 B5019660 ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE

ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE

Cat. No.: B5019660
M. Wt: 352.4 g/mol
InChI Key: KGMQOEPBCFBMCX-UHFFFAOYSA-N
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Description

ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE: is a synthetic organic compound with a complex structure. It belongs to the class of dibenzochromene derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate dibenzochromene precursors with ethyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE can be compared with other similar compounds, such as:

  • ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOATE
  • METHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]ACETATE
  • ETHYL 2-[(4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOATE

Uniqueness:

  • Structural Differences: The presence of different substituents and functional groups.
  • Biological Activities: Variations in biological activities and therapeutic potentials.
  • Chemical Properties: Differences in reactivity and stability under various conditions.

Properties

IUPAC Name

ethyl 2-[(6-oxo-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-1-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-2-24-19(22)12-25-18-9-5-8-15-14(18)10-11-16-13-6-3-4-7-17(13)21(23)26-20(15)16/h5,8-11H,2-4,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMQOEPBCFBMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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